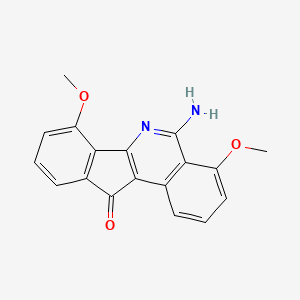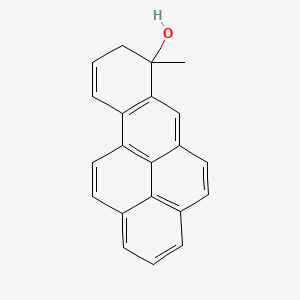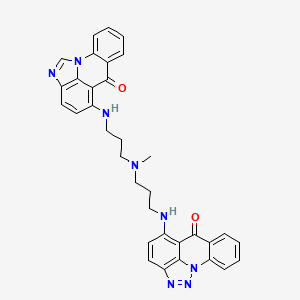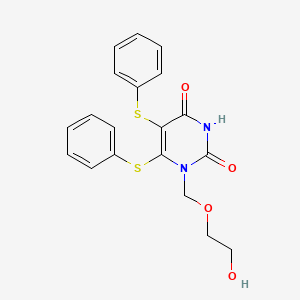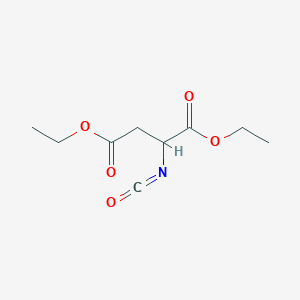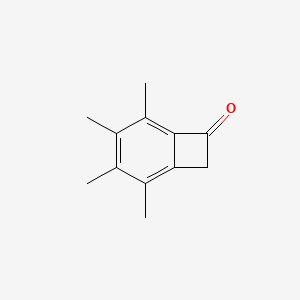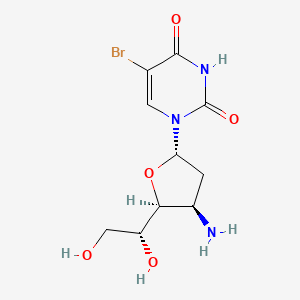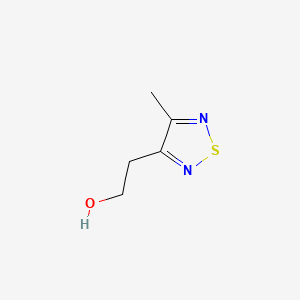
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is an organic compound with the molecular formula C5H8N2OS. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol typically involves the reaction of 4-methyl-1,2,5-thiadiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The raw materials are sourced from reliable suppliers, and stringent quality control measures are implemented to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride, in the presence of a base.
Major Products Formed
Oxidation: The major products include 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde and 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid.
Reduction: The major product is 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethyl chloride or 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethylamine.
Scientific Research Applications
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetaldehyde
- 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
- 2-(4-Methyl-1,2,5-thiadiazolin-3-yl)ethanol
Uniqueness
2-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanol is unique due to its specific structural features, such as the presence of a hydroxyl group and a thiadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
80586-59-0 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-(4-methyl-1,2,5-thiadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3 |
InChI Key |
GRJQHZIEHIYVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




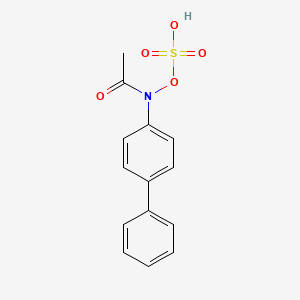
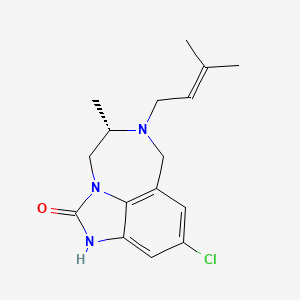
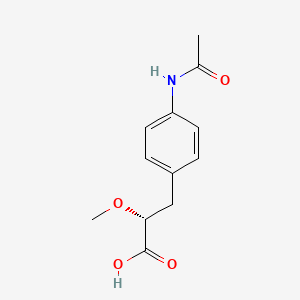
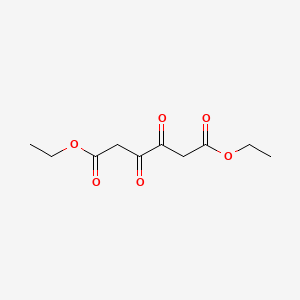
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
